molecular formula C7H8N2O3 B2580125 Ethyl 5-hydroxypyrimidine-2-carboxylate CAS No. 1240622-58-5

Ethyl 5-hydroxypyrimidine-2-carboxylate

Cat. No.: B2580125
CAS No.: 1240622-58-5
M. Wt: 168.152
InChI Key: HXPCNJRSHKYNFO-UHFFFAOYSA-N
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Description

Ethyl 5-hydroxypyrimidine-2-carboxylate is an organic compound belonging to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-hydroxypyrimidine-2-carboxylate typically involves the reaction of ethyl acetoacetate with urea in the presence of a catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions in ethanol, leading to the formation of the desired product .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-hydroxypyrimidine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The ethyl ester group can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products Formed:

    Oxidation: Formation of 5-oxo-pyrimidine-2-carboxylate.

    Reduction: Formation of this compound derivatives.

    Substitution: Formation of various substituted pyrimidine derivatives.

Scientific Research Applications

Ethyl 5-hydroxypyrimidine-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 5-hydroxypyrimidine-2-carboxylate involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes and modulate signaling pathways, leading to its observed biological effects. For example, it may inhibit the activity of dihydrofolate reductase, an enzyme involved in DNA synthesis, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Ethyl 5-hydroxypyrimidine-2-carboxylate can be compared with other similar compounds, such as:

Properties

IUPAC Name

ethyl 5-hydroxypyrimidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c1-2-12-7(11)6-8-3-5(10)4-9-6/h3-4,10H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXPCNJRSHKYNFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=C(C=N1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1240622-58-5
Record name 5-hydroxy-pyrimidine-2-carboxylic acid ethyl ester
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